![molecular formula C23H22N2O5 B12203879 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12203879.png)
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
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Overview
Description
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a heterocyclic molecule featuring a benzofuran core fused with an indole moiety and a dimethylcarbamate ester group. The benzofuran ring (a fused bicyclic structure of benzene and furan) is substituted at position 2 with a methylidene group linked to a 1-ethyl-5-methoxyindole fragment, while the dimethylcarbamate group is attached at position 4.
The dimethylcarbamate group, in particular, is a common pharmacophore in agrochemicals and pharmaceuticals due to its stability and ability to modulate bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl iodide, methoxybenzaldehyde, and dimethylcarbamoyl chloride. The reaction conditions often require controlled temperatures, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds featuring the benzofuran and indole structures. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that compounds similar to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate could exhibit similar properties .
Antibacterial Activity
Compounds with similar structural features have been evaluated for antibacterial activity against both standard and clinical strains. Preliminary results suggest that these compounds may inhibit bacterial growth, indicating their potential as new antimicrobial agents .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects. Research indicates that these compounds could play a role in treating neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways .
Therapeutic Applications
Given its structural characteristics and preliminary biological evaluations, this compound holds promise in several therapeutic areas:
- Cancer Therapy : Its potential cytotoxicity against cancer cells positions it as a candidate for further development as an anticancer agent.
- Infection Control : The antibacterial properties suggest applications in developing new antibiotics.
- Neurological Disorders : The neuroprotective properties may lead to applications in treating conditions such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against human cancer cell lines. |
Study 2 | Antibacterial Properties | Showed inhibition of bacterial growth in clinical strains. |
Study 3 | Neuroprotection | Indicated modulation of neuroinflammation pathways. |
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran or Indole Moieties
The compound’s benzofuran-indole hybrid structure is rare in literature, but comparisons can be drawn to derivatives with similar fragments:
Key Observations :
- The target compound’s benzofuran-indole system differs from chromene-based analogues (e.g., Compounds 1E and 1L), which exhibit amino and cyano groups. Chromenes are associated with antimicrobial and antifungal activities, but the dimethylcarbamate group in the target compound may enhance stability or target specificity .
- The ethyl and methoxy groups on the indole fragment could influence lipophilicity and membrane penetration, critical for bioactivity in pest control or drug delivery .
Carbamate-Containing Compounds
Dimethylcarbamate esters are prevalent in agrochemicals. For example:
Compound Name | Structure | Application | Key Difference from Target Compound |
---|---|---|---|
Carbaryl (1-naphthyl methylcarbamate) | Naphthyl + methylcarbamate | Insecticide | Simpler structure; lacks fused heterocycles |
Physostigmine | Indole alkaloid + methylcarbamate | Acetylcholinesterase inhibitor | Natural origin; smaller molecular weight |
Key Observations :
- Unlike carbaryl, the target compound’s fused benzofuran-indole system may confer selectivity toward non-target organisms, reducing ecological toxicity .
- Compared to physostigmine, the addition of a methoxy group and ethyl chain in the target compound could alter binding kinetics to enzymatic targets like acetylcholinesterase.
Physicochemical and Spectroscopic Properties
Limited data are available for the target compound, but comparisons with Compound 1E and 1L () highlight trends:
Key Observations :
- The target compound’s larger molecular weight and polar carbamate group may reduce volatility compared to simpler chromenes.
- IR data suggest distinct functional groups, with the carbamate’s C=O stretch differing from cyano or bromo groups in analogues.
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a synthetic organic molecule that incorporates several biologically relevant structural motifs, including indole and benzofuran. These components are known for their diverse pharmacological properties, making the compound a candidate for various therapeutic applications.
Structural Characteristics
The structure of the compound can be described as follows:
Parameter | Description |
---|---|
Molecular Formula | C25H28N2O4 |
Molecular Weight | 420.50 g/mol |
IUPAC Name | (2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate |
InChI Key | YENTXBNEFSWQRI-KKMKTNMSSA-N |
This complex arrangement suggests potential interactions with various biological targets, which may lead to significant biological activities.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with indole and benzofuran structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .
Antimicrobial Activity
The presence of the benzofuran moiety in this compound suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to possess minimum inhibitory concentration (MIC) values in the range of 20–40 µM against Staphylococcus aureus, indicating significant antimicrobial potential .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, leading to altered cellular responses.
- Apoptosis Induction : The structural features may trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this molecule:
- Anticancer Activity : A study on indole derivatives revealed that compounds with similar structures induced apoptosis in MCF7 cells through caspase activation .
- Antimicrobial Testing : Research on benzofuran derivatives demonstrated significant antibacterial activity against MRSA strains, suggesting that the incorporation of benzofuran enhances antimicrobial efficacy .
- Predictive Modeling : Structure–activity relationship (SAR) studies indicate that modifications to the indole and benzofuran components can optimize biological activity, highlighting the importance of these structural features in drug design.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methoxyindole | Indole nucleus | Anticancer |
Benzofuran Derivatives | Benzofuran core | Antimicrobial |
Cyclopropane Carboxylic Acids | Cyclopropane ring | Anti-inflammatory |
The unique combination of both indole and benzofuran structures in (2E)-2 may enhance its pharmacological profile compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate, and how do reaction conditions influence yield?
- Methodology:
- Reflux-based condensation : A common approach involves refluxing intermediates (e.g., indole derivatives) with sodium acetate in acetic acid for 3–5 hours to form the methylidene linkage, followed by carbamate functionalization .
- Catalytic cyclization : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates can generate benzofuran scaffolds, though optimization of catalyst loading (e.g., Pd/C or Pd(OAc)₂) is critical .
- Yield optimization : Adjusting stoichiometry (e.g., 1.1 equivalents of aldehyde derivatives) and solvent polarity (acetic acid vs. DMF) impacts crystallization efficiency and purity .
Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?
- Methodology:
- X-ray crystallography : Resolve stereochemistry of the (2E)-configured methylidene group, as demonstrated for analogous benzofuran derivatives in single-crystal studies .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and ethyl groups on indole) and carbamate integration. Compare chemical shifts to reported indole-benzofuran hybrids .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with ≤2 ppm error to rule out byproducts .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodology:
- Solubility screening : Test polar aprotic solvents (DMF, DMSO) for initial dissolution, followed by aqueous-organic mixtures (e.g., ethanol/water) for in vitro assays. Methoxy groups enhance solubility in moderately polar solvents .
- Stability protocols : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Protect from light due to the conjugated indole-benzofuran system’s photosensitivity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodology:
- Target selection : The dimethylcarbamate moiety suggests cholinesterase or kinase inhibition. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to acetylcholinesterase (AChE) .
- In vitro assays : Measure IC₅₀ values via Ellman’s method for AChE inhibition, using donepezil as a positive control. Include kinetic studies to distinguish competitive vs. non-competitive inhibition .
Q. How should contradictory spectral data (e.g., NMR or IR) between synthetic batches be resolved?
- Methodology:
- Batch comparison : Re-examine reaction conditions (e.g., purity of starting materials, trace metal contamination in catalysts) using inductively coupled plasma mass spectrometry (ICP-MS) .
- Advanced NMR techniques : Employ 2D-COSY or NOESY to distinguish regioisomers or rotational conformers of the methylidene group .
Q. What catalytic strategies improve the atom economy of synthesizing the indole-benzofuran core?
- Methodology:
- Tandem catalysis : Use Pd/Cu dual catalysts for one-pot indole cyclization and benzofuran formation, reducing intermediate isolation steps .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80% yield in 30 minutes at 150°C) .
Q. What challenges arise during purification, and how can they be mitigated?
- Methodology:
- Recrystallization issues : If the compound resists crystallization from DMF/acetic acid, switch to gradient sublimation under reduced pressure (≤0.1 mmHg) .
- Chromatography optimization : Use reverse-phase C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) to separate polar byproducts .
Q. How can mechanistic studies elucidate the formation of the (2E)-methylidene configuration?
- Methodology:
- Kinetic vs. thermodynamic control : Monitor reaction intermediates via time-resolved FTIR to determine if the (2E)-isomer is kinetically favored at lower temperatures .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies of (2E) vs. (2Z) configurations .
Properties
Molecular Formula |
C23H22N2O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C23H22N2O5/c1-5-25-13-14(18-11-15(28-4)7-9-19(18)25)10-21-22(26)17-8-6-16(12-20(17)30-21)29-23(27)24(2)3/h6-13H,5H2,1-4H3/b21-10+ |
InChI Key |
XJHZHOPBRDJPLO-UFFVCSGVSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C |
Origin of Product |
United States |
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